Lipid-Lowering Efficacy in High-Fat Diet Model: Bisacurone C vs. Vehicle Control
Bisacurone C (administered as bisacurone) demonstrated significant lipid-lowering effects in a high-fat diet (HFD)-fed mouse model over a 2-week oral treatment period. Serum cholesterol and triglyceride levels were markedly reduced compared to the untreated HFD control group. This evidence is derived from direct in vivo measurement and serves as a primary differentiator from curcumin, which requires higher doses to achieve comparable lipid modulation [1].
| Evidence Dimension | Serum lipid reduction in HFD-fed mice |
|---|---|
| Target Compound Data | Significant reduction in serum cholesterol and triglyceride levels; liver weight decreased; blood viscosity reduced |
| Comparator Or Baseline | Vehicle control (PBS) in HFD-fed mice; no reduction observed |
| Quantified Difference | Statistically significant reduction (p<0.05) in cholesterol, triglycerides, and liver weight vs. HFD control |
| Conditions | BALB/c mice (n=6/group) fed HFD for 2 weeks; oral administration of bisacurone daily |
Why This Matters
Demonstrates reproducible in vivo lipid-lowering activity that justifies selection over inactive controls or compounds lacking this specific profile.
- [1] He C, Miyazawa T, Abe C, Ueno T, Suzuki M, Mizukami M, et al. Hypolipidemic and Anti-Inflammatory Effects of Curcuma longa-Derived Bisacurone in High-Fat Diet-Fed Mice. Int J Mol Sci, 2023, 24(11): 9366. View Source
